molecular formula C14H18N6O3S B10995596 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B10995596
M. Wt: 350.40 g/mol
InChI Key: OFBVZYUYNIDHKI-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that features a unique combination of a thiazinan ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinan ring and tetrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is unique due to the combination of the thiazinan ring and tetrazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for further research and development .

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.40 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C14H18N6O3S/c21-14(6-8-19-11-15-17-18-19)16-12-4-3-5-13(10-12)20-7-1-2-9-24(20,22)23/h3-5,10-11H,1-2,6-9H2,(H,16,21)

InChI Key

OFBVZYUYNIDHKI-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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